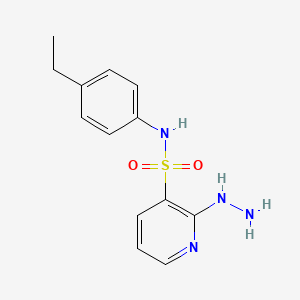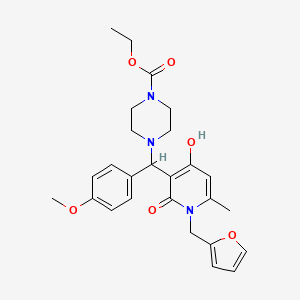
N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved in the synthesis process .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical and Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability under various conditions .Aplicaciones Científicas De Investigación
Discovery of Inhibitors for Mycobacterial Anhydrases
A study by Güzel et al. (2009) focused on derivatizing a series of sulfonamides to target beta-carbonic anhydrases from Mycobacterium tuberculosis. These sulfonamides showed excellent nanomolar inhibitory activity, suggesting their potential in developing antimycobacterial agents with alternative mechanisms of action (Güzel et al., 2009).
Anticancer and Radiosensitizing Evaluation
Ghorab et al. (2015) synthesized novel sulfonamide derivatives to investigate their in-vitro anticancer activity and ability to enhance cell killing effect of γ-radiation. Several compounds demonstrated higher activity than doxorubicin, indicating the significance of these derivatives in cancer therapy (Ghorab et al., 2015).
Antibacterial Applications
Azab et al. (2013) aimed to synthesize new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents. Several newly synthesized compounds showed high antibacterial activities, highlighting their potential as novel antibacterial agents (Azab et al., 2013).
Drug Metabolism Studies
Zmijewski et al. (2006) demonstrated the use of biocatalysis to produce mammalian metabolites of a biaryl-bis-sulfonamide compound, showcasing the potential of microbial-based systems in drug metabolism studies (Zmijewski et al., 2006).
Carbonic Anhydrase Inhibition
Scozzafava et al. (2000) discussed the synthesis of N-morpholylthiocarbonylsulfenylamino aromatic/heterocyclic sulfonamides, showcasing nanomolar inhibition against carbonic anhydrase isozymes and tumor cell growth, indicating their therapeutic potential in various diseases (Scozzafava & Supuran, 2000).
Mecanismo De Acción
Target of Action
Related compounds, such as n′-phenyl pyridylcarbohydrazides, have been shown to inhibit succinate dehydrogenase (sdh), a key enzyme in the citric acid cycle . SDHIs are one of the fastest-growing fungicide categories for plant protection .
Mode of Action
This inhibition could disrupt the normal biochemical processes within the cell, leading to the desired effects .
Biochemical Pathways
The compound likely affects the citric acid cycle, given that SDH is a critical enzyme in this pathway. Inhibition of SDH can disrupt the cycle, affecting energy production and other downstream processes within the cell .
Result of Action
The inhibition of sdh and disruption of the citric acid cycle can lead to a decrease in energy production within the cell, potentially leading to cell death .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-2-10-5-7-11(8-6-10)17-20(18,19)12-4-3-9-15-13(12)16-14/h3-9,17H,2,14H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCAUVGTAGVKBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(N=CC=C2)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3'-(Ethylamino)-2'-methyl-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl trifluoromethanesulfonate](/img/structure/B2757297.png)
![1-(7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B2757300.png)


![N-(3,4-dichlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2757305.png)

![N-(2,4-difluorophenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2757307.png)




![N-(4-Ethoxyphenyl)-2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2757315.png)
![Methyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B2757316.png)

